![molecular formula C18H21F3N4OS B2509806 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034294-81-8](/img/structure/B2509806.png)
1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
The compound “1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophen ring, a triazolo-pyridine ring, and a cyclopentane ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the conditions and reagents used. The available literature does not provide specific details on the chemical reactions involving this compound .Scientific Research Applications
Potential c-Met Kinase Inhibitors
Triazolo pyrazine derivatives, which share a similar structure with the compound , have been studied as potential c-Met kinase inhibitors . These inhibitors can be used in the treatment of various types of cancer, as they interfere with the signaling pathways that promote cell growth and survival .
Anti-Tumor Activity
The compound has shown potential in exhibiting excellent anti-tumor activity against various cancer cell lines . This includes A549, MCF-7, and HeLa cancer cell lines .
DNA Intercalation Activities
Compounds similar to “1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide” have been designed and synthesized for their DNA intercalation activities . These compounds can interact with DNA and inhibit its function, which can be useful in the treatment of cancer .
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Triazolo pyrazine derivatives have also been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) . DPP-IV inhibitors are used in the treatment of type 2 diabetes, as they can prolong the action of incretin hormones, which stimulate a decrease in blood glucose levels .
Molecular Docking Studies
Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site . This can provide valuable insights into how these compounds interact with biological targets .
In Silico ADMET Profiles
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been created for these compounds . These profiles can predict how the compounds will behave in the body, which is crucial in drug development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c19-18(20,21)12-5-8-25-14(10-12)23-24-15(25)11-22-16(26)17(6-1-2-7-17)13-4-3-9-27-13/h3-4,9,12H,1-2,5-8,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPUBSSJTVIAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide |
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